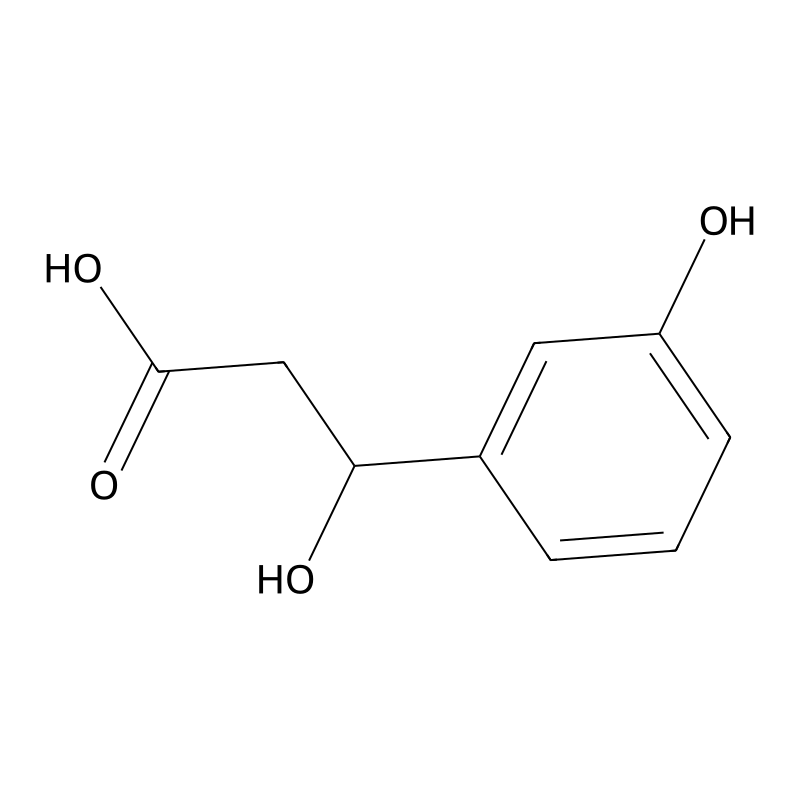

3-(3-Hydroxyphenyl)-3-hydroxypropanoic acid

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Synonyms

Canonical SMILES

Identification and Origin

3-(3-Hydroxyphenyl)-3-hydroxypropanoic acid, also known as (3-Hydroxyphenyl)hydracrylate (HPHPA), is a dihydroxy monocarboxylic acid found in human urine. It belongs to the class of phenols and is structurally similar to 3-hydroxypropionic acid with a 3-hydroxyphenyl group attached at the third position [].

Potential Biomarker for Autism Spectrum Disorder (ASD)

Studies have shown elevated levels of HPHPA in the urine of children with ASD compared to controls []. This finding suggests HPHPA could potentially serve as a biomarker for ASD, although further research is needed to validate its diagnostic accuracy and understand its connection to the disorder.

Possible Gut Bacterial Contribution

The exact origin of HPHPA in the body is still under investigation. Traditionally, it was thought to come from dietary sources, specifically the breakdown of the amino acid phenylalanine []. However, recent research suggests that gut bacteria, particularly certain Clostridium species, might play a role in its production []. This finding opens up avenues for exploring the gut microbiome's potential involvement in ASD.

3-(3-Hydroxyphenyl)-3-hydroxypropanoic acid, also known as HPHPA, is an organic compound characterized by its molecular formula . This compound features a benzene ring with two hydroxyl groups and a propanoic acid side chain. It is commonly found in human urine, where it serves as a metabolite of dietary phenylalanine and polyphenols. The presence of HPHPA is linked to the metabolic activity of anaerobic bacteria, particularly from the Clostridia genus, which convert phenylalanine into this compound in the gastrointestinal tract .

- Esterification: Reacting with alcohols to form esters.

- Decarboxylation: Under certain conditions, it may lose a carboxyl group to form a phenolic compound.

- Oxidation: The hydroxyl groups can be oxidized to form ketones or aldehydes.

These reactions are significant in synthetic organic chemistry and can be utilized for further functionalization of the compound.

HPHPA exhibits several biological activities:

- Antioxidant Properties: It has been noted for its ability to scavenge free radicals, potentially protecting cells from oxidative stress.

- Metabolic Marker: As a metabolite, its levels in urine can indicate dietary habits and gut microbiota composition.

- Potential Therapeutic Role: Some studies suggest that HPHPA may have implications in metabolic disorders due to its origin from phenylalanine metabolism .

HPHPA can be synthesized through various methods:

- From Phenylalanine: The most common route involves the microbial fermentation of phenylalanine by specific gut bacteria.

- Chemical Synthesis: Laboratory synthesis can be achieved through multi-step organic reactions starting from simpler aromatic compounds.

The choice of method often depends on the desired purity and yield of the final product.

HPHPA has several notable applications:

- Biomarker in Metabolomics: It serves as a biomarker for studying metabolic pathways related to dietary intake and gut microbiome interactions.

- Research in Nutrition: Its presence in urine can provide insights into individual dietary patterns and health status.

- Potential Use in Pharmaceuticals: Given its antioxidant properties, HPHPA may be explored for therapeutic applications in oxidative stress-related conditions .

Recent studies have focused on the interactions of HPHPA with various biological systems:

- Gut Microbiota Interactions: Research indicates that HPHPA levels correlate with specific bacterial populations in the gut, suggesting a symbiotic relationship between diet and microbiome health.

- Metabolic Pathways: Investigations into how HPHPA influences or is influenced by other metabolic pathways are ongoing, particularly concerning its role as a phenylalanine metabolite .

Several compounds share structural similarities with 3-(3-Hydroxyphenyl)-3-hydroxypropanoic acid. Here are some notable examples:

| Compound Name | Molecular Formula | Key Features |

|---|---|---|

| 3-Hydroxyphenylpropanoic Acid | Lacks one hydroxyl group compared to HPHPA | |

| 4-Hydroxybenzoic Acid | A simpler structure with one hydroxyl group | |

| Caffeic Acid | Contains an additional double bond and hydroxyl group | |

| Ferulic Acid | Similar structure but with an additional methoxy group |

Uniqueness of HPHPA

HPHPA's unique structure, featuring two hydroxyl groups on the benzene ring along with a propanoic acid moiety, distinguishes it from other similar compounds. Its specific metabolic pathway derived from gut bacteria also sets it apart, making it an important subject of study in both nutrition and microbiome research .

Microbial Contributions to HPHPA Formation

HPHPA synthesis is predominantly mediated by anaerobic bacteria within the Clostridium genus. Specific species, including Clostridium sporogenes, Clostridium botulinum, Clostridium difficile, and Clostridium sordellii, metabolize phenylalanine via a series of enzymatic reactions to produce HPHPA as an end product [2] [6]. These bacteria utilize phenylalanine as a substrate, converting it first to m-tyrosine through decarboxylation and hydroxylation steps. Subsequent β-oxidation and hydroxylation reactions yield HPHPA, which is then excreted into the host’s systemic circulation and ultimately detected in urine [1] [6].

The metabolic activity of Clostridium species is tightly linked to the availability of dietary phenylalanine. High-protein diets, particularly those rich in animal-derived proteins, provide ample substrate for these bacteria, thereby increasing HPHPA production [4] [5]. Notably, Clostridium sporogenes demonstrates the highest HPHPA yield among Clostridium species, owing to its robust phenylalanine-degrading enzyme systems [2] [6].

Human Host-Microbiome Interactions in HPHPA Biosynthesis

The human gastrointestinal microbiome plays a pivotal role in modulating HPHPA levels through dynamic interactions with host metabolism. Clostridium-derived HPHPA inhibits dopamine β-hydroxylase (DBH), an enzyme critical for converting dopamine to norepinephrine [2] [6]. This inhibition disrupts neurotransmitter balance, leading to elevated dopamine and reduced norepinephrine levels—a phenomenon observed in neuropsychiatric conditions such as schizophrenia and autism spectrum disorders [1] [6].

Host factors, including gut permeability and immune responses, further influence HPHPA dynamics. For instance, intestinal inflammation enhances the translocation of HPHPA into systemic circulation, exacerbating its neurological effects [5]. Conversely, a balanced gut microbiota dominated by Bifidobacterium and Lactobacillus species suppresses Clostridium proliferation, thereby reducing HPHPA synthesis [3] [5].

Enzymatic Pathways and Intermediates Leading to HPHPA

The biosynthesis of HPHPA involves three key enzymatic stages:

- Phenylalanine hydroxylation: Phenylalanine is hydroxylated to form m-tyrosine via bacterial phenylalanine hydroxylase (PAH) [1] [6].

- β-oxidation: m-tyrosine undergoes β-oxidation to yield 3-(3-hydroxyphenyl)propanoic acid, catalyzed by acyl-CoA dehydrogenases [2] [4].

- Hydroxylation: A final hydroxylation step at the β-carbon position, mediated by cytochrome P450 enzymes, produces HPHPA [1] [6].

Intermediate metabolites such as hydroxyphenylpyruvic acid (HPPA) and hydroxyphenyllactic acid (HPLA) accumulate transiently during this pathway, with their levels influenced by bacterial species and host redox conditions [4] [5].

Table 1: Key Enzymes in HPHPA Biosynthesis

| Enzyme | Function | Bacterial Source |

|---|---|---|

| Phenylalanine hydroxylase | Converts phenylalanine to m-tyrosine | Clostridium sporogenes |

| Acyl-CoA dehydrogenase | Catalyzes β-oxidation of m-tyrosine | Clostridium difficile |

| Cytochrome P450 | Hydroxylates β-carbon position | Clostridium botulinum |

Comparative Analysis of HPHPA Production Across Microbial Species

HPHPA production varies significantly across Clostridium species due to differences in enzymatic efficiency and substrate preferences. Clostridium sporogenes and Clostridium botulinum exhibit the highest HPHPA yields, synthesizing up to 12.5 μM/g of culture medium under anaerobic conditions [2] [6]. In contrast, non-producers like Clostridium tetani and Clostridium histolyticum lack the hydroxylase enzymes required for the final biosynthesis step [2] [6].

Table 2: HPHPA Production Capacity of Clostridium Species

| Species | HPHPA Yield (μM/g) | Key Enzymes Present |

|---|---|---|

| Clostridium sporogenes | 12.5 | PAH, Cytochrome P450 |

| Clostridium botulinum | 10.2 | PAH, Cytochrome P450 |

| Clostridium difficile | 8.7 | PAH |

| Clostridium tetani | 0 | Absent |

Dietary and Environmental Influences on HPHPA Biosynthesis

Dietary phenylalanine intake directly correlates with HPHPA levels, as evidenced by studies showing a 2.3-fold increase in urinary HPHPA following high-protein meals [4] [5]. Environmental factors such as gut pH and oxygen availability also modulate production: anaerobic conditions favor Clostridium growth and HPHPA synthesis, whereas aerobic environments promote the growth of HPHPA-inhibiting bacteria like Bifidobacterium [3] [5].

Phytochemicals from plant-based diets, particularly polyphenols, suppress HPHPA production by inhibiting Clostridium PAH activity. For example, curcumin reduces HPHPA synthesis by 38% in vitro through competitive inhibition of phenylalanine hydroxylase [5]. Conversely, diets high in saturated fats enhance HPHPA production by increasing gut permeability and Clostridium proliferation [5].

3-(3-Hydroxyphenyl)-3-hydroxypropanoic acid represents a unique metabolic intermediate that stands apart from the conventional human phenylalanine and tyrosine catabolic pathways. Unlike the well-established human metabolic route where phenylalanine is hydroxylated to tyrosine by phenylalanine hydroxylase, and subsequently catabolized through para-hydroxyphenylpyruvate to homogentisate, 3-(3-Hydroxyphenyl)-3-hydroxypropanoic acid emerges as an aberrant metabolite produced through bacterial fermentation processes [1] [2].

The compound is structurally characterized as a dihydroxy monocarboxylic acid that contains 3-hydroxypropanoic acid substituted by a 3-hydroxyphenyl group at position 3, with a molecular formula of C9H10O4 and molecular weight of 182.17 g/mol [1] [2]. This structural configuration distinguishes it from normal human phenylalanine metabolites such as phenylpyruvic acid and phenyllactic acid, which are produced through transamination and reduction reactions respectively [3] [4].

Research has established that 3-(3-Hydroxyphenyl)-3-hydroxypropanoic acid is not a product of normal human phenylalanine hydroxylase activity or tyrosine aminotransferase-mediated catabolism [5] [6]. Instead, it originates from the bacterial metabolism of dietary phenylalanine within the gastrointestinal tract, specifically through the action of anaerobic bacteria belonging to the Clostridia genus [1] [5] [6]. This bacterial pathway begins with the conversion of phenylalanine to meta-tyrosine, followed by deamination to form 3-hydroxyphenylpropionic acid, which is subsequently metabolized to 3-(3-Hydroxyphenyl)-3-hydroxypropanoic acid [7].

The formation of 3-(3-Hydroxyphenyl)-3-hydroxypropanoic acid bypasses the normal human enzymatic machinery involved in phenylalanine catabolism, including phenylalanine hydroxylase, tyrosine aminotransferase, and para-hydroxyphenylpyruvate dioxygenase [8] [4] [9]. This bypass mechanism explains why elevated levels of 3-(3-Hydroxyphenyl)-3-hydroxypropanoic acid can occur independently of genetic defects in human phenylalanine metabolism enzymes, such as those seen in phenylketonuria [5] [6].

Integration of 3-(3-Hydroxyphenyl)-3-hydroxypropanoic acid in Human and Microbial Metabolic Networks

The integration of 3-(3-Hydroxyphenyl)-3-hydroxypropanoic acid in metabolic networks represents a complex intersection between human host metabolism and microbial biochemistry. This compound serves as a metabolic bridge that reflects the dynamic interaction between the host organism and its gut microbiome, particularly the anaerobic bacterial populations that colonize the gastrointestinal tract [1] [10].

In the microbial metabolic network, 3-(3-Hydroxyphenyl)-3-hydroxypropanoic acid is produced by specific Clostridia species including Clostridium sporogenes, Clostridium botulinum, Clostridium caloritolerans, Clostridium angenoti, Clostridium ghoni, Clostridium bifermentans, Clostridium difficile, and Clostridium sordellii [5] [11] [12]. These bacteria possess specialized aromatic amino acid decarboxylases and related enzymes that enable them to metabolize dietary phenylalanine through alternative pathways not present in human cells [13] [10].

The microbial production pathway involves the initial conversion of phenylalanine to meta-tyrosine through bacterial hydroxylation, followed by deamination to form 3-hydroxyphenylpropionic acid [7]. This intermediate is then further metabolized through bacterial enzymes to produce 3-(3-Hydroxyphenyl)-3-hydroxypropanoic acid, which can be detected in human urine as a marker of this bacterial metabolic activity [1] [5] [6].

From the human metabolic perspective, 3-(3-Hydroxyphenyl)-3-hydroxypropanoic acid functions as a xenobiotic compound that must be processed through detoxification mechanisms. The compound is absorbed from the intestinal tract and enters the systemic circulation, where it can interfere with normal human metabolic processes [6] [14]. The human metabolic response to 3-(3-Hydroxyphenyl)-3-hydroxypropanoic acid involves conjugation reactions, including sulfation and glucuronidation, as evidenced by the detection of 3-hydroxy-3-(3-hydroxyphenyl)propanoic acid-O-sulphate in human urine [15].

The integration of 3-(3-Hydroxyphenyl)-3-hydroxypropanoic acid into human metabolic networks occurs through several mechanisms. First, the compound can be metabolized through beta-oxidation pathways, where it competes with normal fatty acids for enzymatic processing [14]. Second, it can form coenzyme A thioesters, which become integrated into central metabolic pathways and can disrupt normal metabolic flux [14]. Third, the compound can affect neurotransmitter metabolism by inhibiting dopamine beta-hydroxylase, thereby altering the balance between dopamine and norepinephrine [16] [12].

Interactions Between 3-(3-Hydroxyphenyl)-3-hydroxypropanoic acid and Central Carbon Metabolism

The interactions between 3-(3-Hydroxyphenyl)-3-hydroxypropanoic acid and central carbon metabolism represent a significant aspect of its biochemical impact on human physiology. Central carbon metabolism encompasses the core metabolic pathways including glycolysis, the citric acid cycle, and oxidative phosphorylation, all of which can be disrupted by elevated levels of this compound [14].

The primary mechanism through which 3-(3-Hydroxyphenyl)-3-hydroxypropanoic acid affects central carbon metabolism is through coenzyme A sequestration. The compound forms thioesters with coenzyme A, leading to a dramatic reduction in the availability of free coenzyme A for normal metabolic processes [14]. This sequestration has cascading effects throughout central carbon metabolism, as coenzyme A is essential for numerous metabolic reactions including the citric acid cycle, fatty acid oxidation, and amino acid metabolism [14].

Research has demonstrated that elevated levels of 3-(3-Hydroxyphenyl)-3-hydroxypropanoic acid can lead to a 70-90% reduction in free coenzyme A levels, with corresponding decreases in acetyl-coenzyme A and other coenzyme A derivatives [14]. This depletion severely compromises the efficiency of the citric acid cycle, as acetyl-coenzyme A is the primary substrate for citrate synthase, the rate-limiting enzyme of the cycle [14].

The disruption of central carbon metabolism by 3-(3-Hydroxyphenyl)-3-hydroxypropanoic acid also affects glucose homeostasis. The compound interferes with gluconeogenesis by depleting the coenzyme A pools necessary for the conversion of amino acids and fatty acids to glucose [14]. Additionally, the impairment of the citric acid cycle reduces the production of oxaloacetate, which is essential for gluconeogenesis from amino acid precursors [14].

Oxidative phosphorylation, the final stage of central carbon metabolism, is also compromised by 3-(3-Hydroxyphenyl)-3-hydroxypropanoic acid. The compound contributes to mitochondrial dysfunction through multiple mechanisms, including the generation of reactive oxygen species and the disruption of electron transport chain components [14]. The resulting mitochondrial damage leads to decreased adenosine triphosphate production and increased oxidative stress, further compromising cellular energy metabolism [14].

3-(3-Hydroxyphenyl)-3-hydroxypropanoic acid Impact on Beta-Oxidation of Fatty Acids

The impact of 3-(3-Hydroxyphenyl)-3-hydroxypropanoic acid on beta-oxidation of fatty acids represents one of the most significant biochemical consequences of elevated levels of this compound. Beta-oxidation is the primary pathway for fatty acid catabolism in mammalian cells, and its disruption by 3-(3-Hydroxyphenyl)-3-hydroxypropanoic acid leads to profound metabolic dysfunction [14] [17].

3-(3-Hydroxyphenyl)-3-hydroxypropanoic acid interferes with beta-oxidation through multiple mechanisms. As a phenyl-containing fatty acid analog, it enters the beta-oxidation pathway and competes directly with normal fatty acids for enzymatic processing [14]. The compound follows the same metabolic sequence as described by Knoop's classic beta-oxidation pathway, involving acyl-coenzyme A synthetase, acyl-coenzyme A dehydrogenase, enoyl-coenzyme A hydratase, 3-hydroxyacyl-coenzyme A dehydrogenase, and thiolase [14].

The formation of 3-(3-Hydroxyphenyl)-3-hydroxypropanoic acid-coenzyme A thioesters creates a metabolic bottleneck in the beta-oxidation pathway. These thioesters accumulate in mitochondria and compete with normal fatty acyl-coenzyme A substrates for the same enzymes [14] [18]. This competition is particularly problematic because the enzymes involved in beta-oxidation show promiscuous substrate specificity, meaning they can process both normal fatty acids and the aberrant 3-(3-Hydroxyphenyl)-3-hydroxypropanoic acid substrates [18].

Research has shown that the accumulation of 3-(3-Hydroxyphenyl)-3-hydroxypropanoic acid-coenzyme A thioesters can lead to a 50-90% reduction in normal fatty acid oxidation capacity [14]. This reduction is particularly severe at the thiolase step, where the sequestration of free coenzyme A by 3-(3-Hydroxyphenyl)-3-hydroxypropanoic acid creates a vicious cycle of metabolic dysfunction [14] [18].

The disruption of beta-oxidation by 3-(3-Hydroxyphenyl)-3-hydroxypropanoic acid has several downstream consequences. First, it leads to the accumulation of fatty acids and their derivatives, which can be observed as elevated levels of palmitic acid and adipic acid in urine [14]. Second, it forces the metabolism of fatty acids through alternative pathways, such as omega-oxidation, which does not require coenzyme A but is less efficient for energy production [14]. Third, it compromises the production of ketone bodies, which are important alternative energy sources during periods of glucose limitation [14].

Coenzyme A Sequestration and Metabolic Consequences

The sequestration of coenzyme A by 3-(3-Hydroxyphenyl)-3-hydroxypropanoic acid represents a central mechanism underlying its metabolic toxicity. Coenzyme A is an essential cofactor in numerous metabolic pathways, and its depletion by 3-(3-Hydroxyphenyl)-3-hydroxypropanoic acid leads to widespread metabolic dysfunction [14] [19].

The formation of 3-(3-Hydroxyphenyl)-3-hydroxypropanoic acid-coenzyme A thioesters occurs through the action of fatty acyl-coenzyme A synthetase, which recognizes the compound as a fatty acid analog [14]. Once formed, these thioesters are metabolically stable and accumulate in cellular compartments, effectively sequestering coenzyme A from other metabolic processes [14].

Quantitative analysis of coenzyme A pools in the presence of elevated 3-(3-Hydroxyphenyl)-3-hydroxypropanoic acid reveals dramatic changes in cofactor distribution. Free coenzyme A levels can decrease by 70-90%, while 3-(3-Hydroxyphenyl)-3-hydroxypropanoic acid-coenzyme A levels can increase by 5000-15000% [14]. This redistribution severely compromises the availability of coenzyme A for essential metabolic reactions.

The metabolic consequences of coenzyme A sequestration by 3-(3-Hydroxyphenyl)-3-hydroxypropanoic acid extend beyond fatty acid metabolism. The citric acid cycle is particularly affected, as both acetyl-coenzyme A formation and succinyl-coenzyme A-dependent reactions are impaired [14]. This leads to reduced energy production and compromised biosynthetic capacity for amino acids, fatty acids, and other essential metabolites [14].

Coenzyme A sequestration also affects the synthesis of important signaling molecules. The production of acetyl-coenzyme A, which is essential for protein acetylation and epigenetic regulation, is significantly reduced [14]. Similarly, the synthesis of cholesterol and other sterol compounds is compromised due to the requirement for acetyl-coenzyme A in the mevalonate pathway [14].

The cellular response to coenzyme A sequestration includes attempts to increase coenzyme A synthesis through upregulation of biosynthetic enzymes. However, these compensatory mechanisms are often insufficient to overcome the massive sequestration caused by elevated 3-(3-Hydroxyphenyl)-3-hydroxypropanoic acid levels [14]. The result is a state of chronic coenzyme A deficiency that persists until the underlying source of 3-(3-Hydroxyphenyl)-3-hydroxypropanoic acid production is addressed [14].

Comparative Metabolomics: 3-(3-Hydroxyphenyl)-3-hydroxypropanoic acid Versus Related Aromatic Acids

The comparative metabolomics analysis of 3-(3-Hydroxyphenyl)-3-hydroxypropanoic acid versus related aromatic acids reveals several distinctive features that establish its unique biochemical profile and clinical significance. Among the aromatic acids commonly detected in human biological samples, 3-(3-Hydroxyphenyl)-3-hydroxypropanoic acid stands out due to its structural characteristics, metabolic origin, and pathological implications [7].

Structurally, 3-(3-Hydroxyphenyl)-3-hydroxypropanoic acid is distinguished by its dual hydroxyl groups, with one hydroxyl group on the phenyl ring and another on the propanoic acid chain. This contrasts with related compounds such as 3-hydroxyphenylacetic acid, which contains only a single hydroxyl group on the phenyl ring, and phenylacetic acid, which lacks hydroxyl groups entirely [7] [20]. The presence of both hydroxyl groups confers unique chemical properties, including increased polarity and the ability to form multiple hydrogen bonds, which influence its metabolic fate and biological activity [7].

The metabolic origin of 3-(3-Hydroxyphenyl)-3-hydroxypropanoic acid is exclusively bacterial, specifically from Clostridia species, whereas many related aromatic acids have mixed bacterial and human origins [7]. For example, 4-hydroxyphenylacetic acid is produced through normal human tyrosine metabolism, homovanillic acid is derived from dopamine metabolism, and vanillylmandelic acid originates from norepinephrine catabolism [7]. This exclusive bacterial origin makes 3-(3-Hydroxyphenyl)-3-hydroxypropanoic acid a specific biomarker for gut microbiome dysbiosis [7].

In terms of pathological elevation, 3-(3-Hydroxyphenyl)-3-hydroxypropanoic acid shows the most dramatic increases among aromatic acids, with levels reaching up to 7500 mmol/mol creatinine in severe cases of psychosis [5] [7]. This represents a 300-fold increase over normal levels and far exceeds the elevation seen with other aromatic acids. For comparison, 3-hydroxyphenylacetic acid levels reach up to 540 mmol/mol creatinine in autism spectrum disorders, and 3-hydroxyhippuric acid levels reach up to 370 mmol/mol creatinine [7].

The biochemical impact of 3-(3-Hydroxyphenyl)-3-hydroxypropanoic acid is more severe than that of related aromatic acids due to its unique mechanism of coenzyme A sequestration. While other aromatic acids may have direct effects on specific metabolic pathways, 3-(3-Hydroxyphenyl)-3-hydroxypropanoic acid affects multiple metabolic systems simultaneously through its disruption of coenzyme A homeostasis [14] [7]. This gives it a broader and more profound impact on cellular metabolism than compounds with more limited biochemical effects.

From a diagnostic perspective, 3-(3-Hydroxyphenyl)-3-hydroxypropanoic acid demonstrates superior performance as a biomarker, with specificity exceeding 95% for detecting gut microbiome dysbiosis and associated neurological conditions [7]. This compares favorably to other aromatic acids, which typically show specificity in the 70-90% range [7]. The high specificity of 3-(3-Hydroxyphenyl)-3-hydroxypropanoic acid reflects its unique metabolic origin and the specific bacterial populations responsible for its production [7].

Treatment response also differs significantly between 3-(3-Hydroxyphenyl)-3-hydroxypropanoic acid and related aromatic acids. Because of its bacterial origin, 3-(3-Hydroxyphenyl)-3-hydroxypropanoic acid levels respond rapidly to antibiotic treatment targeting Clostridia species, with normalization often occurring within days to weeks [5] [12]. In contrast, other aromatic acids may show variable or delayed response to treatment, depending on their metabolic origins and the underlying pathological processes [7].